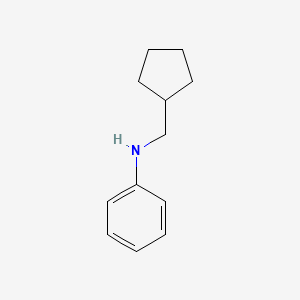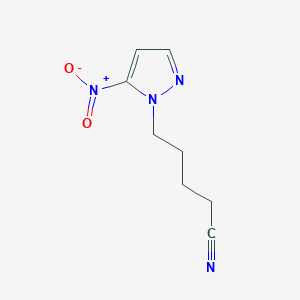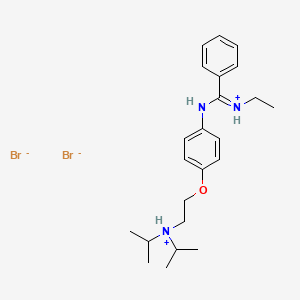
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N'-ethyl-benzamidine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzamidine core substituted with diisopropylamino and ethoxy groups. The presence of these functional groups imparts specific chemical properties that make it valuable in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide typically involves multiple steps, starting with the preparation of the benzamidine core. This can be achieved through the reaction of aniline derivatives with cyanamide, followed by subsequent functionalization to introduce the diisopropylamino and ethoxy groups. The final step involves the formation of the dihydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-isobutylbenzamidine
- N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-methylbenzamidine
Uniqueness
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
属性
CAS 编号 |
80784-91-4 |
|---|---|
分子式 |
C23H35Br2N3O |
分子量 |
529.4 g/mol |
IUPAC 名称 |
2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C23H33N3O.2BrH/c1-6-24-23(20-10-8-7-9-11-20)25-21-12-14-22(15-13-21)27-17-16-26(18(2)3)19(4)5;;/h7-15,18-19H,6,16-17H2,1-5H3,(H,24,25);2*1H |
InChI 键 |
GDZFYLLLDSBMFU-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]=C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC[NH+](C(C)C)C(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)

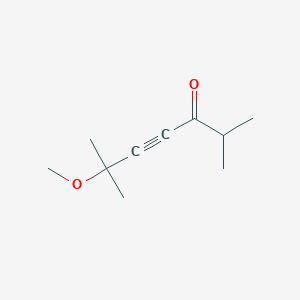
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
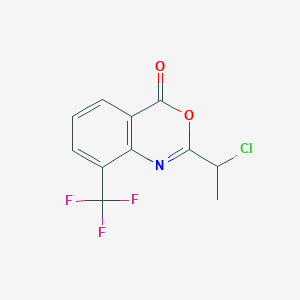

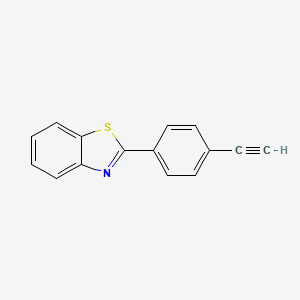
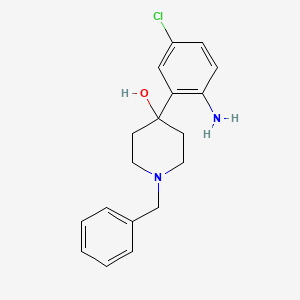

![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
